

Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B121625

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Bromo-5-hydroxybenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols used for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

Introduction

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed analysis of the ^1H and ^{13}C NMR spectra of **2-Bromo-5-hydroxybenzaldehyde**.

Chemical Structure

Figure 1: Chemical Structure of **2-Bromo-5-hydroxybenzaldehyde**

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-Bromo-5-hydroxybenzaldehyde** was recorded on a 300 MHz spectrometer using a solvent mixture of deuterated chloroform (CDCl_3) and deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.1	Singlet (s)	1H	-	Aldehyde proton (-CHO)
9.7	Singlet (s)	1H	-	Hydroxyl proton (-OH)
7.4	Doublet (d)	1H	8.7	Aromatic proton (CH-aryl)
7.2	Doublet (d)	1H	3.0	Aromatic proton (CH-aryl)
6.9	Doublet of doublets (dd)	1H	8.7 and 3.0	Aromatic proton (CH-aryl)

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum was acquired at a frequency of 75.5 MHz in a solvent mixture of CDCl_3 and DMSO-d_6 . The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppm	Assignment
191.4	Carbonyl carbon (CHO)
157.1	Carbon attached to hydroxyl group (C-OH)
134.0	Aromatic carbon (CH)
133.3	Aromatic carbon (CH)
123.1	Aromatic carbon (CH)
115.3	Aromatic carbon (C-Br)
114.9	Aromatic carbon (C-CHO)

Experimental Protocols

Synthesis of **2-Bromo-5-hydroxybenzaldehyde**

The synthesis of the title compound was achieved by the bromination of 3-hydroxybenzaldehyde. A detailed procedure is as follows:

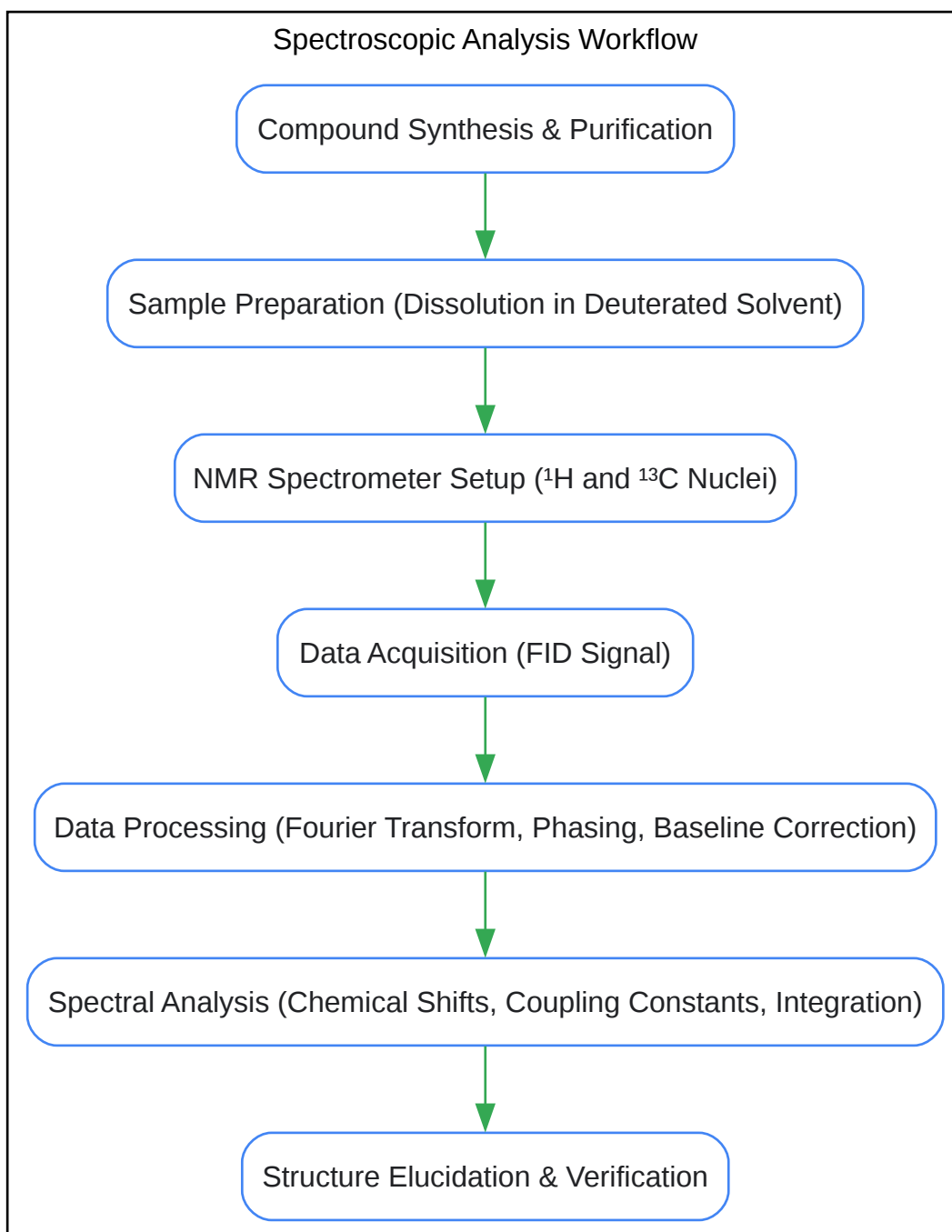
- Dissolve 3-hydroxybenzaldehyde in glacial acetic acid.
- Slowly add bromine to the solution.
- After a reaction time of 3 hours, add water to precipitate the solid product.
- The mixture is then left in a refrigerator overnight to facilitate complete precipitation.
- The resulting solid is filtered and recrystallized from water to yield **2-Bromo-5-hydroxybenzaldehyde**.[\[1\]](#)

NMR Spectroscopic Analysis

The NMR spectra were recorded on a 300 MHz spectrometer for ^1H NMR and a 75.5 MHz spectrometer for ^{13}C NMR. The sample was dissolved in a mixture of deuterated chloroform (CDCl_3) and deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts were referenced to the residual solvent signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-hydroxybenzaldehyde**.



[Click to download full resolution via product page](#)

Figure 2: General workflow for NMR spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for **2-Bromo-5-hydroxybenzaldehyde**, which will be a valuable resource for the scientific community. The detailed NMR data will aid in the quality control and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121625#1h-nmr-and-13c-nmr-spectroscopic-data-of-2-bromo-5-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b121625#1h-nmr-and-13c-nmr-spectroscopic-data-of-2-bromo-5-hydroxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com